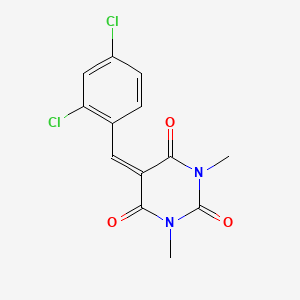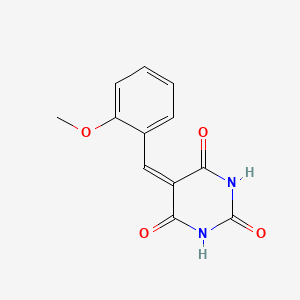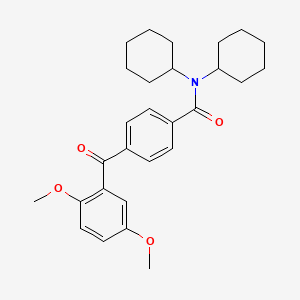![molecular formula C19H13ClN2S B3838956 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838956.png)
3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
説明
3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as thiazoles, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. The compound has also been found to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been found to have other biochemical and physiological effects. For example, the compound has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. It has also been found to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, the compound also has some limitations. For example, it can be difficult to synthesize in large quantities, and its toxicity profile is not well understood.
将来の方向性
There are many potential future directions for research involving 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One promising area of research is in the development of new cancer therapies based on the compound. Another area of research could be in the development of new antibiotics based on the compound's potent antibacterial and antifungal activity. Additionally, further studies could be conducted to better understand the compound's toxicity profile and potential side effects.
科学的研究の応用
The compound 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. The compound has been found to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S/c1-13-5-7-15(8-6-13)18-12-23-19(22-18)16(11-21)9-14-3-2-4-17(20)10-14/h2-10,12H,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBHBVBGIAIBOJ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)quinolin-2-ol](/img/structure/B3838875.png)
![3-butoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3838878.png)
![3-[(4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3838880.png)


![2-[bis(4-butylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B3838904.png)
![N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838906.png)
![2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B3838918.png)
![1-(4-chlorophenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838928.png)
![3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanamide](/img/structure/B3838934.png)
![3-(4-methylphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838943.png)


